molecular formula C16H16O4 B269350 Phenyl 4-(2-methoxyethoxy)benzoate

Phenyl 4-(2-methoxyethoxy)benzoate

Cat. No.: B269350
M. Wt: 272.29 g/mol
InChI Key: RRACKSGLDTWCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-(2-methoxyethoxy)benzoate is an ester derivative of benzoic acid, featuring a phenyl group esterified at the 4-position of the benzoate backbone, with a 2-methoxyethoxy substituent. This structure combines aromaticity with ether and ester functionalities, influencing its physicochemical properties, such as solubility, thermal stability, and reactivity. These analogs vary in substituents (e.g., methoxy, allyl, bromophenyl, or photosensitive groups), which modulate their applications in pharmaceuticals, materials science, and organic synthesis .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

phenyl 4-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C16H16O4/c1-18-11-12-19-14-9-7-13(8-10-14)16(17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

RRACKSGLDTWCNJ-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenyl Benzoate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Property/Application Reference
Phenyl 4-(2-methoxyethoxy)benzoate* 2-Methoxyethoxy ~272.29 Not reported Hypothesized: Enhanced solubility
2-Methoxy-4-allylphenyl 4-methoxybenzoate Methoxy, allyl 312.34 Not reported Pharmaceutical evaluation
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate Phenacyl, bromophenyl 377.20 Not reported Photosensitive protecting groups
(S)-(+)-1-Methylheptyl benzoate derivative Cinnamoyloxy, hexyloxy 600.73 Phase transitions Liquid crystal applications
Phenylmethyl pyrimidinyl benzoate Ethoxycarbonyloxy, pyrimidinyl 469.42 209.5–211.0 High thermal stability

*Estimated molecular weight based on structure.

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